molecular formula C10H15NO2 B022716 3-(4-Methoxyphenoxy)propan-1-amine CAS No. 100841-00-7

3-(4-Methoxyphenoxy)propan-1-amine

Cat. No. B022716
M. Wt: 181.23 g/mol
InChI Key: NCGAPYLHHZMWPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine and its derivatives involves various chemical strategies. One approach includes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines, yielding new aminomethoxy derivatives with significant yields (Jafarov et al., 2019). Another method involves the use of a novel Schiff base complex derived from the condensation of a new asymmetrical tripodal amine with 2-hydroxy-3-methoxybenzaldehyde, showcasing the versatility of synthetic approaches for derivatives of this compound (Rezaeivala, 2017).

Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenoxy)propan-1-amine derivatives has been characterized using various spectroscopic methods. X-ray diffraction, FT-IR, UV–Vis spectroscopy, and density functional theory (DFT) have been employed to understand the electronic and geometric parameters of these compounds. For example, the structure of a compound closely related to 3-(4-Methoxyphenoxy)propan-1-amine was elucidated, highlighting the importance of intramolecular hydrogen bonding and the influence of solvent on its stability and reactivity (Demircioğlu et al., 2015).

Chemical Reactions and Properties

3-(4-Methoxyphenoxy)propan-1-amine and its derivatives participate in various chemical reactions, demonstrating their reactivity and potential for synthesis of complex molecules. For instance, the compound has been involved in domino reactions leading to the synthesis of N-substituted 1,4-dihydropyridines, highlighting its utility in creating bioactive molecules (Cui et al., 2007).

Scientific Research Applications

  • Kinetic Studies : It is used in kinetic studies of reactions with secondary alicyclic amines (Castro et al., 2001).

  • Synthesis of N4O3 Amine Phenol Ligands : It's involved in the synthesis of N4O3 amine phenol ligands and their lanthanide complexes (Liu et al., 1993).

  • Heterocyclic Steroid Synthesis : Used in synthesizing 1-(m-methexyphenoxy)-pent-3,4-diene, a heterocyclic steroid (Kasturi et al., 1973).

  • Skin Whitening Agent : Acts as a potent inhibitor of melanin production, potentially used as a skin whitening agent (Choi et al., 2002).

  • Ligand for Group 13 Metal Ions : It is a ligand for Group 13 metal ions in polydentate tripodal amine phenols (Liu et al., 1993).

  • Pharmacological Activities : Exhibits electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, with adrenoceptor binding affinities comparable to carvedilol (Groszek et al., 2009).

  • Chemistry Research : Has potential applications in chemistry research, particularly in the synthesis of new Zn(II) Schiff base complexes (Rezaeivala, 2017).

  • Beta-Adrenoceptor Blocking Agent : Potential beta-adrenoceptor blocking agent with various modes of binding (Rzeszotarski et al., 1983).

  • Intermediate for Formoterol Synthesis : An optical active intermediate for (R,R)-formoterol (Fan et al., 2008).

  • Biological Applications : Amine-treated polymers exhibit promising biological activities, useful in medical applications (Aly & El-Mohdy, 2015).

  • Antimicrobial Agents : Efficient antimicrobial agents against bacteria and fungi (Jafarov et al., 2019).

  • Metabolism of Dopamine : Enhances the formation of dopamine metabolites (Friedhoff & Goldstein, 1962).

  • Precursor of Levofloxacin : Valuable precursor of the antimicrobial agent Levofloxacin (Mourelle-Insua et al., 2016).

  • Inhibition of Carbon Steel Corrosion : Shows potential as an inhibitor for carbon steel corrosion (Gao et al., 2007).

  • Aminolysis Resistance : Forms compounds resistant to aminolysis (Novakov et al., 2017).

  • Materials Science Applications : Provides specific properties to benzoxazine in materials science (Trejo-Machin et al., 2017).

  • Monitoring of Iodide : Used for accurate monitoring of iodide in a wide linear dynamic range (Ghaedi et al., 2015).

  • Crystal Structure and Hydrogen Bonding : Potential applications in research due to unique crystal structure and hydrogen bonding properties (Chernyshev et al., 2009).

  • Pharmacokinetic Study : Allows for the simultaneous determination of aminopropan-2-ol derivatives in vivo (Walczak, 2014).

  • Metabolism of Lignin Model Compounds : Grows on lignin model compounds as sole sources of carbon and energy (Vicuña et al., 1987).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

3-(4-methoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGAPYLHHZMWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389984
Record name 3-(4-Methoxy-phenoxy)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)propan-1-amine

CAS RN

100841-00-7
Record name 3-(4-Methoxy-phenoxy)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropoxy)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an argon atmosphere, 3-(4-methoxyphenoxy)propionitrile (5.0 g) was dissolved in tetrahydrofuran (20 mL), and a borane-tetrahydrofuran complex (1.02 mol/L, 30.0 mL) was added dropwise to the resultant solution at 80° C. over 10 minutes. The mixture was stirred for 3 hours at 80° C. Thereafter, the reaction mixture was cooled to room temperature. Under cooling on ice, 4N aqueous sodium hydroxide solution (30 mL) was added thereto over 10 minutes. Ten minutes after, the mixture was stirred at room temperature for 5 minutes, and further stirred at 80° C. for 12 hours. The mixture was cooled to room temperature, and toluene (100 mL) was added thereto, followed by stirring for 1 hour. Subsequently, after removal of insoluble matter through filtration by means of Celite, the organic layer was collected and washed sequentially with water (100 mL×2) and saturated brine (100 mL), followed by drying over sodium sulfate anhydrate (80 g). After filtration, the filtrate was concentrated under reduced pressure, to thereby yield 4.0 g of a white solid (79.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 3-(4-methoxyphenoxy)propionitrile (5.0 g) was dissolved in tetrahydrofuran (20 mL), and borane-tetrahydrofuran complex (1.02 mol/L, 30.0 mL) was added dropwise at 80° C. for 10 minutes. After stirring for 3 hours at the same temperature, the reaction liquor was returned to room temperature. In an ice-cold bath, a 4 N aqueous sodium hydroxide solution (30 mL) was added for 10 minutes. After 10 minutes, the mixture was stirred at room temperature for 5 minutes, and then stirred at 80° C. for 12 hours. The mixture was returned to room temperature, and toluene (100 mL) was added, and the mixture was stirred for 1 hour, and then insoluble material was removed using Celite. An organic layer was isolated, and washed with water (100 mL×2 times) and saturated brine (100 mL), and then dried over anhydrous sodium sulfate (80 g). The resultant was filtered, and then the filtrate was concentrated under reduced pressure to obtain a white solid (4.0 g, 79.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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